molecular formula C9H11BrO B1600662 4-Bromo-2,3,6-trimethyl-phenol CAS No. 51857-41-1

4-Bromo-2,3,6-trimethyl-phenol

Cat. No. B1600662
CAS RN: 51857-41-1
M. Wt: 215.09 g/mol
InChI Key: CNZUMQRUUPCHJR-UHFFFAOYSA-N
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Description

“4-Bromo-2,3,6-trimethyl-phenol” is a chemical compound with the CAS Number: 51857-41-1 . It has a molecular weight of 215.09 . It is stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

The molecular formula of “4-Bromo-2,3,6-trimethyl-phenol” is C9H11BrO . The InChI code is 1S/C9H11BrO/c1-5-4-8 (10)6 (2)7 (3)9 (5)11/h4,11H,1-3H3 .


Physical And Chemical Properties Analysis

“4-Bromo-2,3,6-trimethyl-phenol” is a solid substance . Its boiling point is 277.195ºC at 760 mmHg . The density is 1.407g/cm3 .

Scientific Research Applications

  • Pharmaceutical Intermediates

    • Field : Pharmaceutical Science
    • Application : 2-Bromo-4,6-di-tert-butylphenol is used as a pharmaceutical intermediate .
    • Method : The compound was treated with potassium ferricyanide in benzene .
    • Results : The reaction yielded 1,4-dihydro-4-bromo-2,4,6,8-tetra-tert-butyl-1-oxodibenzofuran .
  • Schiff Base Synthesis

    • Field : Organic Chemistry
    • Application : A new Schiff base was synthesized from 5-bromo salicylaldehyde and isophoronediamine .
    • Method : The synthesis involved the reaction of 5-bromo salicylaldehyde with isophoronediamine .
    • Results : The synthesized Schiff base was characterized by FT-IR, UV-Vis, 1H and 13C NMR spectroscopic methods .
  • Ortho-Bromination of Phenolic Building Blocks

    • Field : Organic Chemistry
    • Application : The mono ortho-bromination of phenolic building blocks has been achieved .
    • Method : The reactions were conducted on phenol, naphthol and biphenol substrates, using ACS-grade methanol as a solvent .
    • Results : The reactions gave yields of >86% on gram scale .
  • Synthesis of 4-Bromo-3-formyl- N -phenyl-5-propylthiophene-2-carboxamide

    • Field : Organic Chemistry
    • Application : 4-bromo-3-formyl- N -phenyl-5-propylthiophene-2-carboxamide was synthesized .
    • Method : The synthesis involved three successive direct lithiations and a bromination reaction starting from thiophene .
    • Results : All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of electrophile .
  • Precursor to Vitamin E

    • Field : Biochemistry
    • Application : 2,3,6-Trimethylphenol, a compound similar to 4-Bromo-2,3,6-trimethyl-phenol, is used as a precursor to vitamin E .
    • Method : 2,3,6-Trimethylphenol is produced industrially by the methylation of m-cresol with methanol in the presence of a solid acid .
    • Results : The process results in the production of vitamin E .
  • Synthesis of Borinic Acid Derivatives

    • Field : Organic Chemistry
    • Application : Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
    • Method : The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .
    • Results : The synthesis of diarylborinic acids and their four-coordinated analogs has been achieved .
  • Synthesis of Gold (III) Complex

    • Field : Inorganic Chemistry
    • Application : A gold (III) complex was synthesized in the presence of 4-bromo-2,6-bis (hydroxymethyl)phenol (BBHMP) and m-nitroaniline (m-NA) .
    • Method : The synthesis involved the reaction of BBHMP and m-NA with Au (III). The optimum conditions for the reactions are pH 7, λ = 412 nm and the mole ratio of BBHMP: m-NA:Au 3+ is 1:1:1 .
    • Results : The synthesized complex was characterized using spectral (mass, UV–Vis, FT-IR, 1H NMR, 13C NMR) and thermal measurements (TG–DTA) .
  • Cross-Coupling Reactions

    • Field : Organic Chemistry
    • Application : 4-Bromophenol is a common aryl bromide reagent that can be used in various cross-coupling reactions to synthesize compounds for medicinal and material science applications .
    • Method : The specific method of application would depend on the type of cross-coupling reaction being performed .
    • Results : The results would vary based on the specific reaction, but the use of 4-Bromophenol as a reagent can help to synthesize a wide range of compounds .
  • Synthesis of 4-Bromo-3-formyl- N -phenyl-5-propylthiophene-2-carboxamide

    • Field : Organic Chemistry
    • Application : 4-bromo-3-formyl- N -phenyl-5-propylthiophene-2-carboxamide was synthesized .
    • Method : The synthesis involved three successive direct lithiations and a bromination reaction starting from thiophene .
    • Results : All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of electrophile .

Safety And Hazards

“4-Bromo-2,3,6-trimethyl-phenol” is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . It should be stored in a well-ventilated place and kept in a tightly closed container .

properties

IUPAC Name

4-bromo-2,3,6-trimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-5-4-8(10)6(2)7(3)9(5)11/h4,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNZUMQRUUPCHJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1O)C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30445384
Record name 4-bromo-2,3,6-trimethyl-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,3,6-trimethylphenol

CAS RN

51857-41-1
Record name 4-bromo-2,3,6-trimethyl-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2,3,6-trimethylphenol (40 g; 0.294 mol) in DCM (600 ml) at ambient temperature was added a solution of bromine (16.6 ml; 0.294 mol) in DCM (300 ml) dropwise over 30 mins. Reaction stirred for a further 5 hrs at ambient temperature. A solution of 1M sodium sulfite (300 ml) was added. The layers were separated and the aq. layer extracted with DCM (150 ml). Organics combined, washed with half sat. brine (300 ml), dried (anh. MgSO4), filtered and the solvent evaporated to give a white solid (66.2 g; 105% Th.). 1H NMR (300 MHz, CDCl3), δ/ppm; 2.19 (3H, s, Ar—CH3), 2.22 (3H, s, Ar—CH3), 2.34 (3H, s, Ar—CH3), 7.18 (1H, s, Ar—H).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
16.6 mL
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Ar—CH3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Ar—CH3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Ar—CH3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
Ar—H
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

10 g (71 mmol) of 2,3,6-trimethylphenol are initially introduced in a solvent mixture consisting of 250 ml of dichloromethane and 190 ml of methanol, and 35.4 g (72 mmol) of tetrabutylammonium tribromide in 170 ml of dichloromethane and 130 ml of methanol are added. After 5 h at room temperature, the batch is evaporated in a rotary evaporator, and the residue remaining is taken up in MTB. The organic solution is washed three times with water, dried over sodium sulfate and evaporated in a rotary evaporator. The crystalline residue obtained is employed in the next step without further work-up.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
35.4 g
Type
reactant
Reaction Step Two
Quantity
170 mL
Type
solvent
Reaction Step Three
Quantity
130 mL
Type
solvent
Reaction Step Four
Quantity
190 mL
Type
solvent
Reaction Step Five
Quantity
250 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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